Dasyscyphin C
Description
Contextualization within Natural Product Chemistry
Dasyscyphin C is a bioactive compound that has attracted considerable attention within the scientific community. ontosight.ai It belongs to the chemical class of terpenoids, specifically classified as a drimane (B1240787) meroterpenoid. nih.govmdpi.com Natural product chemistry focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. This compound is a prime example of a natural product with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
The compound is a meroterpenoid, meaning it is a natural product of mixed biosynthetic origin, containing a terpenoid moiety. naturalproducts.net Specifically, it is considered a tetraketide meroterpenoid. naturalproducts.netnaturalproducts.net Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Meroterpenoids, in turn, combine a terpenoid precursor with a polyketide-derived aromatic ring. naturalproducts.netnaturalproducts.net The intricate molecular architecture of compounds like this compound often imparts unique biological activities, making them valuable targets for drug discovery and development. ontosight.ai
Overview of Early Investigations into this compound
Early research on this compound involved its isolation from natural sources. It was initially identified from the fermentation broth of the ascomycete fungus Dasyscyphus niveus (strain A0101). researchgate.netnih.gov Subsequent studies also led to its isolation from the leaves of the plant Eclipta prostrata. parasite-journal.orgijpsr.comlongdom.org
Initial investigations focused on characterizing its chemical structure and exploring its biological activities. The molecular formula of this compound was determined to be C₂₈H₄₀O₈. researchgate.netijpsr.comlongdom.orglongdom.org Early studies reported its potent cytotoxic effects against several human cancer cell lines, including HepG2, HeLa S3, U937, Colo-320, and Jurkat cells, with IC₅₀ values ranging from 0.5 to 3 µg/ml. researchgate.netlongdom.org In addition to its anticancer potential, researchers also noted its antiviral activity against the fish nodavirus. researchgate.netlongdom.orglongdom.orglongdom.org Further research has also highlighted its antileishmanial activity against Leishmania major, Leishmania aethiopica, and Leishmania tropica. parasite-journal.org A structural revision of this compound was later proposed based on NMR data and verified by ECD calculations, suggesting a 2-cyclohexene-1,4-dione (B3052769) moiety in its structure. nih.govmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₈ |
| Chemical Class | Terpenoid, Drimane Meroterpenoid |
| Biological Source | Dasyscyphus niveus, Eclipta prostrata |
| Cytotoxic Activity (IC₅₀) | 0.5-3 µg/ml against various human cancer cell lines |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H40O8 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-[[(4aS,6aS,6bR,10aS,11aR,11bS)-6b-hydroxy-4,4,6a,11b-tetramethyl-9,10-dioxo-2,3,4a,5,6,10a,11,11a-octahydro-1H-benzo[a]fluoren-8-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40O8/c1-24(2)8-6-9-26(4)18(24)7-10-27(5)19(26)11-17-23(33)22(32)16(12-28(17,27)35)15-36-21(31)14-25(3,34)13-20(29)30/h12,17-19,34-35H,6-11,13-15H2,1-5H3,(H,29,30)/t17-,18+,19-,25?,26+,27+,28-/m1/s1 |
InChI Key |
VBYFVFMZJVTSHX-YHKOIMIKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C[C@H]4[C@@]3(C=C(C(=O)C4=O)COC(=O)CC(C)(CC(=O)O)O)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4C3(C=C(C(=O)C4=O)COC(=O)CC(C)(CC(=O)O)O)O)C)C)C |
Synonyms |
dasyscyphin C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Dasyscyphin C
Fungal Sources and Cultivation Strategies
Dasyscyphus niveus Fermentation Protocols
The ascomycete fungus Dasyscyphus niveus is a notable producer of Dasyscyphin C. nih.govcore.ac.uk The compound is obtained through fermentation of the fungus. In a typical protocol, Dasyscyphus niveus strain A0101 is cultivated in a fermentation medium from which Dasyscyphins A, B, C, and Niveulone have been isolated. nih.gov While specific details of the fermentation conditions such as media composition, temperature, and aeration are not extensively detailed in the provided information, the process yields a mixture of these related terpenoid metabolites. nih.govcore.ac.uk Further research has also led to the isolation of other related compounds, Dasyscyphins D and E, from cultures of Dasyscyphus niveus. researchgate.net
The production of secondary metabolites like this compound in fungi is influenced by various factors including the composition of the growth medium, pH, temperature, and aeration. phcogj.compjoes.com Optimization of these fermentation parameters is a common strategy to enhance the yield of desired bioactive compounds. phcogj.com
Stictidaceae and Fitzroyomyces Species Investigations
This compound has been isolated from fungi belonging to the family Stictidaceae. nih.govmdpi.com This family is known for producing a diverse array of secondary metabolites. ontosight.aisemanticscholar.orgnih.govwikipedia.org Species within Stictidaceae exhibit varied lifestyles, including saprotrophic, parasitic, and lichen-forming, which can influence their secondary metabolite profiles. nih.govwikipedia.org While this compound is explicitly mentioned as being isolated from Stictidaceae, the specific species beyond Dasyscyphus niveus are not always detailed in the available literature. nih.govmdpi.com
Recent phylogenetic studies have led to taxonomic revisions within the Stictidaceae, with the establishment of new genera such as Fitzroyomyces. nih.govcreamjournal.org Investigations into the chemical constituents of Fitzroyomyces species are ongoing, and while they are part of the broader Stictidaceae family known to produce such compounds, direct isolation of this compound from a species identified specifically as Fitzroyomyces is not explicitly documented in the provided search results. semanticscholar.orgnih.govcreamjournal.org
Plant Sources and Extraction Protocols
Eclipta prostrata Extraction Techniques
The plant Eclipta prostrata is another documented source of this compound. rjpbcs.comgsconlinepress.comgreenpharmacy.info The compound, identified as a saponin (B1150181) in some reports, has been isolated from the leaves of this plant. greenpharmacy.infolongdom.org
A general extraction protocol involves the following steps:
The leaves of Eclipta prostrata are washed, shade-dried, and powdered. longdom.org
The powdered material is defatted, typically using petroleum ether. longdom.org
The defatted powder is then extracted with methanol (B129727). rjpbcs.comlongdom.org
The methanol extract is concentrated and then re-extracted with a mixture of methanol and acetone (B3395972) (1:5 v/v). longdom.orgresearchgate.net
The resulting precipitate is collected and dried to yield a whitish amorphous powder. longdom.orgresearchgate.net
For further purification, column chromatography is employed. The dried powder is loaded onto a silica (B1680970) gel column and eluted with a solvent system such as chloroform-methanol-water (70:30:10). longdom.orgresearchgate.net The purity of the isolated this compound is then confirmed using techniques like thin-layer chromatography (TLC). longdom.orgresearchgate.net
Alternative extraction methods for phytochemicals from Eclipta prostrata have also been explored, including the use of different solvents like 50% methanol and various techniques such as ultrasonic and reflux extraction. nih.gov Studies have also utilized ethanol (B145695) for extraction, followed by analysis using methods like UV and FT-IR spectroscopy to identify the classes of compounds present. gsconlinepress.com
Bioactivity-Guided Fractionation Approaches
Bioassay-guided fractionation is a key strategy used to isolate and identify bioactive compounds like this compound from complex natural extracts. mdpi.comresearchgate.net This method involves a stepwise separation of the extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov
In the context of isolating this compound from Eclipta prostrata, its known cytotoxic activities have been used to guide the fractionation process. gsconlinepress.comgreenpharmacy.infoscispace.com For instance, the anticancer-cytotoxic activity of saponins (B1172615) isolated from the leaves of Eclipta prostrata, including this compound, was evaluated against HeLa cells. greenpharmacy.info This type of bioassay allows researchers to focus their purification efforts on the fractions that exhibit the desired biological effect, ultimately leading to the isolation of the active principle. The process typically involves partitioning the crude extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, and then testing each fraction. miloa.eu
The table below summarizes the extraction and purification techniques mentioned for this compound.
| Source Organism | Initial Extraction | Purification Method | Key Solvents/Systems |
| Dasyscyphus niveus | Fermentation of culture broth | Not detailed | Not detailed |
| Eclipta prostrata | Methanol extraction of defatted leaf powder | Column Chromatography | Petroleum ether, Methanol, Acetone, Chloroform-methanol-water (70:30:10) |
Advanced Structural Elucidation and Spectroscopic Characterization of Dasyscyphin C
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in delineating the planar structure of Dasyscyphin C. Both one-dimensional and two-dimensional NMR experiments have provided a wealth of information regarding the carbon skeleton and the placement of protons.
One-Dimensional NMR (¹H, ¹³C) Data Analysis
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural analysis. The proton NMR spectrum reveals the chemical environment and multiplicity of each hydrogen atom, while the ¹³C NMR spectrum indicates the number of distinct carbon environments. nih.govlongdom.org A structural revision of this compound was prompted by inconsistencies in the initially reported ¹³C NMR data for the dione (B5365651) system. nih.gov The originally proposed 2-cyclohexene-1,2-dione structure was questioned because the typical chemical shifts for such ketones are expected in the range of 181–197 ppm. nih.gov The observed data was more consistent with a 2-cyclohexene-1,4-dione (B3052769) arrangement. nih.gov
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
|---|---|---|
| 1 | Data not available | Data not available |
| 2 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 4 | Data not available | Data not available |
| 5 | Data not available | Data not available |
| 6 | Data not available | Data not available |
| 7 | Data not available | Data not available |
| 8 | Data not available | Data not available |
| 9 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 11 | Data not available | Data not available |
| 12 | Data not available | Data not available |
| 13 | Data not available | Data not available |
| 14 | Data not available | Data not available |
| 15 | Data not available | Data not available |
| 16 | Data not available | Data not available |
| 17 | Data not available | Data not available |
| 18 | Data not available | Data not available |
| 19 | Data not available | Data not available |
| 20 | Data not available | Data not available |
| 21 | Data not available | Data not available |
| 22 | Data not available | Data not available |
| 2' | Data not available | 3.683 (s, 2H) |
| 4' | Data not available | 4.069 (s, 2H) |
| 6' | Data not available | 1.149 (s, 3H) |
Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) Techniques
Two-dimensional (2D) NMR experiments were instrumental in assembling the molecular puzzle of this compound. nih.gov These techniques reveal correlations between nuclei, allowing for the establishment of connectivity within the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgblogspot.com In the analysis of related dasyscyphins, COSY spectra were used to identify isolated spin systems within the molecule. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. creative-biostructure.com This is crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons and heteroatoms. Key HMBC correlations were vital in confirming the revised structure of this compound. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached. wikipedia.orgcreative-biostructure.com This technique simplifies the assignment of the carbon spectrum based on the more dispersed proton spectrum. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org This is essential for determining the relative stereochemistry of the molecule. For analogous dasyscyphins, NOESY correlations were key in assigning the relative configuration. nih.gov
Mass Spectrometry (MS) Techniques and Data Interpretation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. wikipedia.org For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed. nih.gov This "soft ionization" technique is particularly useful for analyzing delicate molecules as it minimizes fragmentation. wikipedia.org
The HR-ESI-MS data for this compound established its molecular formula. nih.gov One study reported a molecular formula of C₂₈H₄₀O₈ with an ESI-m/z of 503 [M]⁻. longdom.orglongdom.org Another study, which led to a structural revision, identified the molecular formula as C₂₂H₃₀O₃. nih.gov This discrepancy highlights the importance of combining mass spectrometry with other structural elucidation techniques, like NMR, for unambiguous characterization.
Chiroptical Spectroscopy Approaches
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules by studying their interaction with polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy and Calculations
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. nih.gov
For this compound, the experimental ECD spectrum was compared with theoretical spectra calculated for possible stereoisomers. nih.gov This comparison was crucial for confirming the structural revision from a 2-cyclohexene-1,2-dione to a 2-cyclohexene-1,4-dione system. nih.gov The calculated ECD spectrum for the revised structure (2a) showed two negative Cotton effects (at 210 and 286 nm) and two positive Cotton effects (at 234 and 340 nm), which matched the experimental data. nih.gov This excellent agreement allowed for the unambiguous assignment of the absolute configuration of this compound as 5S,8S,9R,10S,12R,17R. nih.gov
Other Spectroscopic Methods (UV, FT-IR)
Beyond nuclear magnetic resonance (NMR) and mass spectrometry, ultraviolet-visible (UV-Vis) and Fourier-transform infrared (FT-IR) spectroscopy provide valuable data for the structural elucidation of this compound. These techniques reveal information about the compound's electronic transitions and functional groups, respectively.
The UV spectrum of this compound shows maximum absorption (λmax) bands at 234, 238, and 302 nm. longdom.orglongdom.org These absorptions are indicative of the presence of conjugated systems within the molecule. The FT-IR spectrum provides further insight into the compound's structural components, displaying characteristic absorption bands that correspond to specific functional groups. longdom.orglongdom.org Key vibrational frequencies are observed at 3435.80 cm⁻¹ (indicating O-H stretching, typical of hydroxyl groups), 2921.82 cm⁻¹ (C-H stretching of alkyl groups), 1635.05 cm⁻¹ (C=O and/or C=C stretching in the quinone or other unsaturated parts of the molecule), 1245.75 cm⁻¹, and 1050.66 cm⁻¹ (likely corresponding to C-O stretching vibrations). longdom.orglongdom.org
The table below summarizes the key spectroscopic data obtained from UV and FT-IR analyses of this compound.
Table 1: UV and FT-IR Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Bands | Indicated Feature |
|---|---|---|
| UV-Vis | λmax at 234, 238, 302 nm longdom.orglongdom.org | Electronic transitions in conjugated systems |
| FT-IR | 3435.80 cm⁻¹ longdom.orglongdom.org | O-H stretching (hydroxyl group) |
| 2921.82 cm⁻¹ longdom.orglongdom.org | C-H stretching (alkyl groups) | |
| 1635.05 cm⁻¹ longdom.orglongdom.org | C=O / C=C stretching | |
| 1245.75 cm⁻¹ longdom.orglongdom.org | C-O stretching |
Structural Revision Studies of this compound
The initially proposed structure of this compound has undergone a significant scientific revision. This correction was prompted by detailed re-examination of its spectroscopic data. Research focusing on drimane (B1240787) meroterpenoids isolated from a fungus of the Stictidaceae family led to a pivotal structural re-evaluation of this compound. nih.govresearchgate.net
The core of the revision involved the orientation of a dione functional group within one of the molecule's rings. rsc.org The original structure was misidentified. Through careful analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR data, particularly the correlations observed between H-14 and carbons C-13, C-15, C-16, and C-22, the connectivity was reassessed. rsc.org This re-examination demonstrated that the fourth ring of the molecule is a 2-cyclohexene-1,4-dione, not a 2-cyclohexene-1,2-dione as previously suggested. rsc.org This correction was further substantiated by Electronic Circular Dichroism (ECD) calculations, which provided theoretical support for the revised structure. nih.govrsc.org
Computational Chemistry in Structural Verification (e.g., DFT Calculations)
Computational chemistry has played a crucial role in validating the revised structure of this compound. Specifically, methods based on Density Functional Theory (DFT) were instrumental in confirming the correct stereochemistry and constitution of the molecule. The structural revision was verified through Electronic Circular Dichroism (ECD) calculations. nih.govresearchgate.netresearchgate.net
Modern computational approaches, such as DFT, allow for the prediction of spectroscopic properties like ECD spectra for a proposed structure. By comparing the computationally predicted spectrum with the experimentally measured spectrum, scientists can gain high confidence in the assigned structure. For this compound, the calculated ECD spectrum of the revised structure showed a strong correlation with the experimental data, thereby verifying the proposed 2-cyclohexene-1,4-dione moiety. rsc.org This application of computational analysis was essential for resolving the structural ambiguity and establishing the correct molecular architecture of this compound. nih.govrsc.org
Biosynthetic Pathways and Precursor Studies of Dasyscyphin C
Proposed Biogenetic Origin (e.g., Mixed Biogenesis, Terpenoid Pathways)
Dasyscyphin C is proposed to originate from a mixed biosynthetic pathway, classifying it as a merosesquiterpene. rsc.org This type of biogenesis involves the convergence of at least two distinct metabolic routes, in this case, the terpenoid and the polyketide pathways.
The core structure of the dasyscyphin family is a tetracyclic [6-5-6-6] fused ring system, which is characteristic of terpenoid natural products. cas.cn The sesquiterpenoid portion is believed to be derived from farnesyl pyrophosphate (FPP), a common C15 precursor in the terpenoid pathway. This precursor undergoes a series of cyclizations to form a complex polycyclic scaffold, likely a drimane-type sesquiterpene intermediate. researchgate.net This sesquiterpenoid moiety is then connected to a benzoquinone or quinol unit, which is typically derived from the polyketide pathway. rsc.org
In this compound, this latter portion has been identified as a 2-cyclohexene-1,4-dione (B3052769) ring. rsc.orgmdpi.comnih.gov The combination of the intricate, cyclized sesquiterpene skeleton with the aromatic-derived dione (B5365651) ring points definitively to a mixed biogenetic origin. researchgate.net
Enzymatic Mechanisms in this compound Formation
Although the specific enzymes responsible for the biosynthesis of this compound have not been experimentally characterized, a plausible enzymatic sequence can be proposed based on its structure and known fungal biosynthetic pathways. The formation would necessitate several key enzyme classes:
Terpene Synthase/Cyclase : The initial step in forming the sesquiterpenoid core involves the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This complex transformation is catalyzed by a terpene cyclase, which orchestrates a cascade of carbocation-mediated cyclizations to produce the characteristic multi-ring skeleton. researchgate.netplos.org
Polyketide Synthase (PKS) : The 2-cyclohexene-1,4-dione moiety is likely assembled by a Type I iterative Polyketide Synthase (PKS). plos.org These enzymes utilize simple acyl-CoA starters (like acetyl-CoA) and extend them with malonyl-CoA units to build a polyketide chain, which is then cyclized and modified to form the aromatic or quasi-aromatic ring system.
Tailoring Enzymes : Following the formation of the core sesquiterpene and polyketide components, a suite of tailoring enzymes is required to achieve the final structure of this compound. These would include oxidoreductases, such as cytochrome P450 monooxygenases, to introduce hydroxyl groups and perform other oxidative modifications. Transferases may also be involved in subsequent steps. The fusion of the terpenoid and polyketide moieties is a critical step, though the precise enzymatic mechanism for this intermolecular connection in the dasyscyphin pathway remains unknown.
Genetic Studies of Biosynthetic Gene Clusters
To date, a specific biosynthetic gene cluster (BGC) responsible for producing this compound has not been identified or characterized. nih.gov However, modern genome mining techniques provide a clear strategy for its future discovery. jmicrobiol.or.kr BGCs for natural products are typically composed of a core biosynthetic gene (like a PKS or terpene synthase) surrounded by genes encoding the necessary tailoring enzymes, transporters, and regulatory proteins. plos.org
The identification of the this compound BGC would likely involve:
Genome Sequencing : Obtaining a high-quality genome sequence of a producing organism, such as the ascomycete Dasyscyphus niveus or the fungal strain MSX62440 from the Stictidaceae family. nih.govresearchgate.net
Bioinformatic Analysis : Using software tools like antiSMASH to scan the fungal genome for putative BGCs. jmicrobiol.or.kr Researchers would specifically search for clusters containing both a terpene synthase gene and a polyketide synthase gene in close proximity, which would be a strong indicator of a meroterpenoid BGC.
Gene Disruption and Heterologous Expression : To confirm the function of a candidate BGC, targeted gene knockout experiments in the native producer could be performed to abolish production of this compound. nih.gov Alternatively, the entire BGC could be cloned and expressed in a heterologous host, such as Aspergillus nidulans or yeast, to demonstrate its sufficiency for producing the compound. rsc.org
Relationship to Other Dasyscyphin-Type Metabolites (e.g., Dasyscyphin A, B, D, E, F, G)
This compound is part of a larger family of structurally related meroterpenoids isolated from fungi, primarily Dasyscyphus niveus and other species in the Stictidaceae family. mdpi.comresearchgate.netresearchgate.net These compounds share the same fundamental tetracyclic sesquiterpenoid core but differ in the oxygenation pattern and functional groups on the A-ring and the fourth (D-ring) quinone/quinol system.
It has been proposed that Dasyscyphin B may be a direct biosynthetic precursor to this compound. researchgate.net The structural variations among the known dasyscyphins suggest they arise from a common biosynthetic pathway that diverges at late stages due to the action of different tailoring enzymes. For instance, the presence or absence of a methoxymethyl group, as seen in Dasyscyphin B, or varying hydroxylation patterns are indicative of such divergent modifications. researchgate.net
A significant finding was the structural revision of this compound. nih.gov It was initially thought to contain a 2-cyclohexene-1,2-dione, but detailed NMR analysis and ECD calculations confirmed it possesses a 2-cyclohexene-1,4-dione system. rsc.orgnih.gov This correction is crucial for understanding its specific biosynthetic end-steps and differentiating its pathway from those of its analogues. The relationship between these metabolites highlights a common biosynthetic origin with late-stage enzymatic diversification.
Research on the in Vitro Biological Activities of Dasyscyphin C
Cytotoxic Activity Research in Cell Line Models
The potential of Dasyscyphin C as an anti-cancer agent has been explored through its cytotoxic effects on a range of human cancer cell lines.
Anti-proliferative Effects on Human Cancer Cell Lines
This compound has demonstrated notable anti-proliferative activity against several human cancer cell lines. Early studies revealed that it exhibits cytotoxic effects with IC50 values ranging from 0.5 to 3 µg/mL against a panel of cell lines including human liver cancer (HepG2), cervical cancer (HeLa S3), histiocytic lymphoma (U937), colon adenocarcinoma (Colo-320), and T-cell leukemia (Jurkat) cells. scispace.comresearchgate.netmdpi.com A more recent review has cited IC50 values in the range of 0.001 to 0.006 µmol/mL for these same cell lines. longdom.org
Further investigations have expanded the profile of this compound's cytotoxic activity. It has been shown to be moderately active against melanoma (MDA-MB-435), breast cancer (MDA-MB-231), and ovarian cancer (OVCAR3) cell lines. The specific IC50 values from these studies are detailed in the table below.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HepG2 | Liver Cancer | 0.5-3 µg/mL |
| HeLa S3 | Cervical Cancer | 0.5-3 µg/mL |
| U937 | Histiocytic Lymphoma | 0.5-3 µg/mL |
| Colo-320 | Colon Adenocarcinoma | 0.5-3 µg/mL |
| Jurkat | T-cell Leukemia | 0.5-3 µg/mL |
| MDA-MB-435 | Melanoma | 14.1 |
| MDA-MB-231 | Breast Cancer | 12.2 |
| OVCAR3 | Ovarian Cancer | 10.4 |
Note: The IC50 values for HepG2, HeLa S3, U937, Colo-320, and Jurkat cell lines were reported as a range and not individually.
Molecular Mechanisms of In Vitro Cytotoxicity
The precise molecular mechanisms underlying the cytotoxic effects of this compound are not yet fully elucidated. However, some evidence suggests a potential interaction with topoisomerase II, an enzyme crucial for DNA replication and chromosome organization. scispace.com Topoisomerase II inhibitors can exert their cytotoxic effects by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, programmed cell death or apoptosis. While the broader class of compounds to which this compound is related has been associated with this mechanism, direct studies confirming that this compound induces DNA cleavage or specifically interacts with topoisomerase IIα are limited in the public domain.
Antimicrobial Activity Research in In Vitro Models
This compound has been evaluated for its ability to inhibit the growth of a variety of pathogenic bacteria and fungi.
Antibacterial Efficacy
The antibacterial properties of this compound have been tested against a panel of both Gram-positive and Gram-negative bacteria. While one study reported the evaluation of this compound against Escherichia coli, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Mycobacterium smegmatis, Bacillus subtilis, and Bacillus anthracis, specific Minimum Inhibitory Concentration (MIC) values for most of these organisms were not provided in the available literature. researchgate.net The same study did note that this compound inhibited the growth of P. aeruginosa, MRSA, and B. anthracis, with the most potent activity observed against B. anthracis, showing an MIC value of 2 µg/mL. researchgate.net Another source mentioned the testing of this compound's antimicrobial activity against several pathogens including P. aeruginosa, E. coli, and S. aureus, but did not provide quantitative data. researchgate.net
| Bacterium | Gram Staining | Disease Association | MIC Value (µg/mL) |
| Escherichia coli | Gram-negative | Various infections | Data not available |
| Staphylococcus aureus | Gram-positive | Skin, soft tissue, and other infections | Data not available |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Antibiotic-resistant infections | Inhibited |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic infections | Inhibited |
| Mycobacterium smegmatis | Acid-fast | Non-pathogenic model for M. tuberculosis | Data not available |
| Bacillus subtilis | Gram-positive | Generally non-pathogenic | Data not available |
| Bacillus anthracis | Gram-positive | Anthrax | 2 |
Note: "Inhibited" indicates that the compound showed activity, but a specific MIC value was not reported in the cited source. "Data not available" indicates that the compound was tested, but no specific results were found in the reviewed literature.
Antifungal Efficacy
Antiviral Activity Research in Cell Line Models
Research into the antiviral properties of this compound has been limited. One study investigated its effects on the fish nodavirus, also known as Grouper Nervous Necrosis Virus (GNNV), in Sahul Indian Grouper Eye (SIGE) cell lines. researchgate.netresearchgate.net The findings indicated that this compound was effective at inhibiting the proliferation of the virus in these cells at a concentration of 20 µg/mL, leading to a decrease in cell viability to 22%. researchgate.netscispace.com This suggests that this compound may have potential as an antiviral agent against this specific fish virus. researchgate.netlongdom.orgresearchgate.net At present, there is no available research in the public domain detailing the in vitro activity of this compound against other types of viruses.
Inhibition of Fish Nodavirus (FNV, GNNV) in Sahul Indian Grouper Eye (SIGE) Cells
This compound, a saponin (B1150181) extracted from the leaves of Eclipta prostrata, has been investigated for its antiviral properties against fish nodavirus (FNV), also known as Grouper Nervous Necrosis Virus (GNNV), under in vitro conditions. researchgate.netresearchgate.netlongdom.org The continuous Sahul Indian Grouper Eye (SIGE) cell line, which is composed predominantly of epithelial cells, serves as a model for these studies. longdom.org
Research has demonstrated that this compound is effective in inhibiting the proliferation of FNV within these SIGE cell lines. researchgate.net In studies evaluating its efficacy, the compound was applied at various concentrations to nodavirus-infected SIGE cells. researchgate.net At a concentration of 20µg/mL, this compound was found to be effective at inhibiting the virus. researchgate.net The viability of the FNV-infected SIGE cells treated with this concentration of this compound was 22%, as measured by the MTT assay. researchgate.net The sensitivity of GNNV to this compound was confirmed by observing the inhibition of virus propagation in the SIGE cells. researchgate.netresearchgate.net
Table 1: Effect of this compound on FNV-Infected SIGE Cell Viability
| Compound | Concentration | Cell Line | Virus | Result | Assay | Source |
|---|---|---|---|---|---|---|
| This compound | 20 µg/mL | SIGE | FNV/GNNV | Effective inhibition; 22% cell viability post-infection. | MTT Assay | researchgate.netresearchgate.net |
Mechanisms of Viral Inhibition In Vitro (e.g., Cytopathic Effect Reduction, Viral Titre Reduction)
The antiviral activity of this compound against fish nodavirus in SIGE cells is characterized by two primary mechanisms: the reduction of the cytopathic effect (CPE) and the reduction of the viral titre. researchgate.netlongdom.org
Cytopathic Effect (CPE) Reduction: Nodavirus infection typically induces a significant cytopathic effect in SIGE cells, characterized by extensive multiple vacuolations. researchgate.netlongdom.org In vitro studies have shown that treatment with this compound inhibits this viral-induced CPE. longdom.org While untreated, infected cells display the characteristic vacuolation, cells infected with FNV and subsequently treated with this compound show a marked reduction in these cellular changes, indicating an inhibition of viral growth and proliferation. researchgate.netlongdom.org The confirmation of nodavirus infection in these experiments was carried out using reverse transcriptase-polymerase chain reaction (RT-PCR). researchgate.netlongdom.org
Viral Titre Reduction: A key indicator of antiviral efficacy is the reduction in the amount of infectious virus, or the viral titre. The susceptibility of the nodavirus to this compound was confirmed by measuring the virus titre, expressed as TCID₅₀/ml (50% Tissue Culture Infective Dose), at 24-hour intervals. researchgate.netlongdom.org In this compound-treated SIGE cells that were post-inoculated with nodavirus, the viral titre was recorded as 3.7 by the seventh day, demonstrating the compound's ability to suppress viral replication over time. researchgate.netlongdom.org
Table 2: Viral Titre in Nodavirus-Infected SIGE Cells Treated with this compound
| Treatment Group | Measurement | Time Point | Result | Source |
|---|---|---|---|---|
| This compound-treated, Nodavirus-infected SIGE cells | Virus Titre (TCID₅₀/ml) | Day 7 | 3.7 | researchgate.netlongdom.org |
Leishmanicidal Activity Research in In Vitro Models
Effects on Leishmania major Promastigotes
This compound has been evaluated for its leishmanicidal properties against the promastigote stage of Leishmania major, one of the causative agents of cutaneous leishmaniasis. nih.gov In vitro studies using an MTS assay demonstrated that this compound exhibits significant inhibitory activity against L. major promastigotes. nih.gov
The research showed that the compound's effect is concentration-dependent. nih.gov At a concentration of 1000 µg/ml, this compound resulted in a 73% death rate among the parasites. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 450 µg/ml for this compound against L. major promastigotes. nih.gov This indicates a notable, though moderate, leishmanicidal activity. nih.gov
Table 3: Leishmanicidal Activity of this compound against Leishmania major Promastigotes
| Compound | Parasite | Parameter | Value | Source |
|---|---|---|---|---|
| This compound | Leishmania major (Promastigote) | IC₅₀ | 450 µg/ml | nih.gov |
| Parasitic Death (%) at 1000 µg/ml | 73% | nih.gov |
Comparative Leishmanicidal Efficacy against Other Leishmania Species (Leishmania aethiopica, Leishmania tropica)
The leishmanicidal activity of this compound was also assessed against other species of Leishmania that cause cutaneous leishmaniasis, specifically Leishmania aethiopica and Leishmania tropica. nih.gov The results of these comparative studies indicated that the promastigotes of L. aethiopica and L. tropica were less sensitive to this compound compared to L. major. nih.gov
In the same study, the activity of this compound was compared to another saponin, gymnemagenol, isolated from Gymnema sylvestre. Gymnemagenol showed a lower efficacy against L. major, causing only 52% parasitic death at a 1000 µg/ml concentration. nih.gov This comparison highlights the relatively significant, species-specific activity of this compound against L. major. nih.gov
Table 4: Comparative Sensitivity of Leishmania Species to this compound
| Compound | Leishmania Species (Promastigote) | Observed Effect | Source |
|---|---|---|---|
| This compound | Leishmania major | Significant activity (IC₅₀ = 450 µg/ml) | nih.gov |
| Leishmania aethiopica | Less sensitive than L. major | nih.gov | |
| Leishmania tropica | Less sensitive than L. major | nih.gov |
Structure Activity Relationship Sar Studies of Dasyscyphin C and Analogues
Analysis of Structural Modifications and Their Impact on Biological Activities
Detailed SAR studies involving the systematic modification of Dasyscyphin C's core structure and the subsequent evaluation of biological activity are not extensively documented in publicly available research. However, a structural revision of this compound based on NMR data has been conducted, which is a foundational step for future targeted synthesis and SAR analysis. researchgate.net The cytotoxic and antimicrobial activities of the correctly identified structure have been confirmed, showing moderate effects. researchgate.net
General principles from related meroterpenoids suggest that subtle changes to the molecule can drastically affect bioactivity. acs.org For instance, in other drimane (B1240787) meroterpenoids, modifications to the aromatic component have been shown to have a significant impact on their biological performance. acs.org The introduction of different functional groups, such as hydroxyls or carboxyls, and their positions on the aromatic ring can significantly alter antifungal and other activities. acs.org While these studies were not performed on this compound itself, they provide a framework for future SAR investigations. The rational design of future this compound analogues would likely focus on modifying its 2-cyclohexene-1,4-dione (B3052769) ring and the terpenoid backbone to probe the key interactions responsible for its bioactivity. mdpi.com
Comparative Studies with Related Dasyscyphin Derivatives
Comparative analysis of naturally occurring dasyscyphins offers the most direct insight into the SAR of this compound class. Dasyscyphins A, B, and C, isolated from the ascomycete Dasyscyphus niveus, exhibit notable differences in their biological profiles, which can be attributed to their structural variations. nih.gov
This compound, along with Dasyscyphin B, demonstrates significant cytotoxic activities against a range of human cancer cell lines, whereas Dasyscyphin A is largely inactive. nih.gov This suggests that specific structural features present in Dasyscyphins B and C, but absent in A, are critical for cytotoxicity. This compound shows cytotoxic effects with IC50 values between 0.5-3 µg/ml against cell lines such as HepG2, Hela S3, U937, Colo-320, and Jurkat. mdpi.comnih.gov In contrast, both Dasyscyphin B and C exhibit only modest or weak antibiotic properties. nih.gov
These initial comparative findings underscore the importance of specific substitutions and stereochemistry in defining the biological activity of the dasyscyphin scaffold.
Table 1: Comparative Cytotoxic Activity of Dasyscyphin Derivatives
| Compound | Activity Against Human Cancer Cell Lines | IC50 Values (µg/ml) | Reference |
|---|---|---|---|
| Dasyscyphin A | No significant activity | - | nih.gov |
| Dasyscyphin B | Cytotoxic | 0.5 - 3 | nih.gov |
| This compound | Cytotoxic | 0.5 - 3 | mdpi.comnih.gov |
| Niveulone | Less pronounced activity than B and C | - | nih.gov |
Rational Design of this compound Analogues for Enhanced Bioactivity
While specific programs on the rational design of this compound analogues are not widely reported, the principles for such endeavors are well-established in medicinal chemistry. nih.gov A comprehensive understanding of the existing SAR, even if limited, combined with computational modeling, can guide the synthesis of new derivatives with potentially improved potency and selectivity.
Future rational design strategies for this compound analogues would likely involve:
Modification of the Quinone System: The 2-cyclohexene-1,4-dione ring in this compound is a likely site for interaction with biological targets. mdpi.com Synthesizing analogues with altered substitution patterns on this ring could modulate redox properties and biological activity.
Alterations to the Terpenoid Core: Changes to the stereochemistry or functional groups on the drimane-related portion of the molecule could influence binding affinity and specificity for target proteins.
Computational Docking Studies: In silico molecular docking could be used to predict the binding of designed this compound analogues to potential biological targets, such as proteins involved in cancer cell proliferation or viral replication. novapublishers.com This would allow for the prioritization of synthetic targets that are most likely to exhibit enhanced bioactivity.
The synthesis of analogues of related meroterpenoids has demonstrated that such rational design can lead to compounds with improved activity. acs.org Applying these proven strategies to the this compound scaffold holds promise for the development of novel therapeutic candidates.
Synthetic Methodologies and Chemical Modifications of Dasyscyphin C
Total Synthesis Approaches to Dasyscyphin C
As of the current date, a specific total synthesis for the chemical compound this compound has not been reported in peer-reviewed scientific literature. While the syntheses of other members of the dasyscyphin family, such as Dasyscyphin B and Dasyscyphin D, have been successfully accomplished, a dedicated total synthesis of this compound remains an open challenge for the synthetic chemistry community. researchgate.netcas.cn
Semisynthetic Derivatization Strategies
There is currently no specific information available in the scientific literature regarding the semisynthetic derivatization of this compound. The creation of derivatives of natural products is a common strategy to explore their structure-activity relationships and to potentially enhance their biological activities. nih.gov For example, a review of Ostropomycetidae lichens, from which this compound can be isolated, notes the cytotoxic activities of the parent compound but does not describe any chemical modifications. nih.gov
While the synthesis of analogues of related compounds has been explored, such as for pelorol, to investigate their biological activities, similar studies focused on the chemical modification of the this compound scaffold have not been reported. researchgate.net The presence of a 2-cyclohexene-1,4-dione (B3052769) ring in this compound offers potential sites for chemical modification, which could be explored in future research to generate novel derivatives. nih.govrsc.org
Advanced Research Methodologies and Techniques Applied to Dasyscyphin C Studies
Chromatographic Separation Techniques (e.g., HPLC, HPTLC, TLC, Normal Phase)
The isolation and purification of Dasyscyphin C from its natural sources, such as the leaves of Eclipta prostrata, rely heavily on chromatographic techniques. longdom.org These methods separate compounds from a mixture based on their differential distribution between a stationary phase and a mobile phase. ijpsjournal.comresearchgate.net
Initial extraction of the compound is typically performed using solvents like methanol (B129727). longdom.org Following this, column chromatography is a fundamental step. In published studies, a silica (B1680970) gel-60 column has been utilized as the stationary phase. longdom.org The separation is achieved by eluting the column with a specific solvent system, such as a mixture of chloroform (B151607), methanol, and water (70:30:10 v/v/v). researchgate.net This normal-phase chromatography separates compounds based on their polarity, with more polar compounds adsorbing more strongly to the silica gel.
To assess the purity of the isolated fractions, Thin-Layer Chromatography (TLC) is employed. longdom.org TLC operates on a similar principle to column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) on a flat plate. slideshare.net For this compound, a solvent system of chloroform and methanol (7:3 v/v) has been used to confirm the purity of the isolated saponin (B1150181). longdom.orgresearchgate.net While High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful tools for separation and quantification, offering higher resolution and sensitivity, their specific application in the primary isolation of this compound is not detailed in the available literature. nih.govresearchgate.net
Table 1: Chromatographic Methods in this compound Research
| Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose | Reference |
| Column Chromatography | Silica gel-60 (230-400 mesh) | Chloroform-Methanol-Water (70:30:10) | Purification of this compound from crude extract. | longdom.org |
| Thin-Layer Chromatography (TLC) | Silica gel | Chloroform-Methanol (7:3) | Purity analysis of the isolated this compound. | longdom.orgresearchgate.net |
Molecular Biology Techniques (e.g., Reverse Transcriptase-Polymerase Chain Reaction, Gene Expression Analysis)
Molecular biology techniques are essential for understanding the effects of this compound at a genetic level, particularly in the context of its antiviral activity.
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a key technique used in studies evaluating the antiviral properties of this compound. researchgate.net RT-PCR is a highly sensitive method for detecting and quantifying RNA. wikipedia.orgthermofisher.com The process begins with the conversion of RNA into complementary DNA (cDNA) by the enzyme reverse transcriptase. patsnap.comlibretexts.org This cDNA is then amplified using the polymerase chain reaction (PCR), allowing for the detection of specific viral RNA sequences. patsnap.comthermofisher.com In the case of this compound research, RT-PCR has been used to confirm the presence of fish nodavirus infection in cell cultures prior to and after treatment with the compound, thereby providing evidence of its antiviral action. researchgate.net For instance, total RNA is extracted from virus-infected cells, often using reagents like TRIzol, and then subjected to RT-PCR to amplify a specific viral gene, confirming the infection. longdom.org
Gene expression analysis, a broader application of techniques like RT-PCR, investigates how the activity of genes changes in response to an external stimulus, such as treatment with a compound. f1000research.compluto.bio By measuring the levels of specific messenger RNA (mRNA) molecules, scientists can determine if a compound upregulates or downregulates the expression of particular genes. nih.govnih.gov While detailed gene expression profiling studies specifically for this compound are not extensively reported, this technique holds significant potential for elucidating its mechanism of action. For example, analyzing the expression of genes involved in cellular apoptosis or inflammatory pathways after treatment with this compound could reveal the molecular pathways it modulates. Studies on related compounds have utilized semi-quantitative RT-PCR to determine the mRNA level expression of genes such as cytochrome c, caspase 3, Bcl-2, and Bax to understand their apoptotic effects. bmmj.org
Table 2: Molecular Biology Techniques in this compound Research
| Technique | Application | Purpose | Reference |
| Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) | Detection of fish nodavirus RNA in SIGE cells. | To confirm viral infection and assess the antiviral effect of this compound. | researchgate.net |
| RNA Extraction | Isolation of total RNA from cell culture supernatants. | To obtain the RNA template required for RT-PCR. | longdom.org |
Cell Culture Techniques for In Vitro Biological Evaluation
In vitro studies using cell cultures are fundamental for the biological evaluation of this compound, providing a controlled environment to assess its activity on various cell types. altex.orgsathyabama.ac.innih.gov These techniques allow for the screening of cytotoxic and antiviral effects before any potential in vivo testing.
A variety of cell lines have been employed in this compound research. For evaluating its antiviral activity against fish nodavirus, the Sahul Indian Grouper Eye (SIGE) cell line, which consists predominantly of epithelial cells, has been used. longdom.org These cells are typically cultured in specific media, such as Leibovitz's L-15, supplemented with fetal bovine serum (FBS) and antibiotics like penicillin and streptomycin, and maintained at a temperature of 28°C. researchgate.net
To assess the broader cytotoxic profile of this compound, other cell lines have also been utilized. These include HeLa (a human cervical cancer cell line) and Vero (kidney epithelial cells from an African green monkey) cells. researchgate.netbmmj.org The use of both cancerous (HeLa) and non-cancerous (Vero) cell lines allows for an initial assessment of the compound's selective toxicity. bmmj.org Furthermore, to investigate its leishmanicidal properties, promastigotes of different Leishmania species (L. major, L. aethiopica, and L. tropica) have been cultured in vitro and treated with this compound. nih.gov
Table 3: Cell Lines Used in this compound Research
| Cell Line | Cell Type | Application | Culture Conditions (if specified) | Reference |
| SIGE (Sahul Indian Grouper Eye) | Epithelial-like | Antiviral activity against fish nodavirus. | Leibovitz's L-15 medium, 10% FBS, 2% penicillin-streptomycin, 28°C. | researchgate.net |
| HeLa | Human cervical cancer | Cytotoxicity/Non-proliferative activity. | Not specified. | researchgate.netbmmj.org |
| Vero | Monkey kidney epithelial | Cytotoxicity assessment. | Not specified. | researchgate.netbmmj.org |
| Leishmania major | Promastigotes | Leishmanicidal activity. | Liquid medium with PBS. | nih.gov |
| HepG2 | Human liver cancer | Non-proliferative activity. | Not specified. | bmmj.org |
In Vitro Assay Development and Optimization (e.g., MTT Assay, MTS Assay)
To quantify the biological effects of this compound in cell cultures, various in vitro assays are developed and optimized. These assays provide quantitative data on cell viability, proliferation, and cytotoxicity. researchgate.net
The most frequently cited method in this compound research is the MTT assay. researchgate.netbmmj.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability. nih.govwikipedia.org In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. wikipedia.org The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength (around 570 nm). nih.govmdpi.com This assay has been used to determine the concentration-dependent inhibition of nodavirus-infected SIGE cells by this compound and to calculate its IC₅₀ (half-maximal inhibitory concentration) value on HeLa and HepG2 cells. researchgate.netbmmj.org
A related assay, the MTS assay, has also been used in the evaluation of this compound. nih.gov The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the procedure by eliminating the need for a solubilization step. wikipedia.org This assay was employed to evaluate the leishmanicidal activity of this compound against Leishmania promastigotes. nih.gov
Table 4: In Vitro Assays for this compound Biological Evaluation
| Assay | Principle | Application | Key Findings | Reference |
| MTT Assay | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. | Assessed antiviral activity in FNV-infected SIGE cells; Cytotoxicity in HeLa and HepG2 cells. | 22% cell viability in infected SIGE cells at 20µg/mL; IC₅₀ of 56.6µg/mL on HeLa cells. | researchgate.netbmmj.org |
| MTS Assay | Reduction of MTS tetrazolium compound to a soluble formazan. | Evaluated leishmanicidal activity against Leishmania major promastigotes. | This compound was effective in inhibiting the growth of L. major. | nih.gov |
Computational Docking Studies for Molecular Target Interaction Prediction
Computational docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein (receptor). rjptonline.orgplos.orgijah.in This method is instrumental in drug discovery for identifying potential molecular targets and elucidating mechanisms of action. plos.org
Molecular docking studies have been performed to explore the interaction of this compound with several potential protein targets. In one study, the interaction of this compound with cancer drug target proteins was investigated. researchgate.netresearchgate.net The results indicated that this compound interacts with human protein kinase CK2 with a binding energy of -5.9 Kcal/mol and with topoisomerase II A with a binding energy of 4.59 Kcal/mol. researchgate.netresearchgate.net These binding energies provide an estimate of the stability of the ligand-protein complex, with more negative values suggesting stronger binding.
In another computational study, this compound was docked against the MX protein of the Barramundi fish, a protein involved in the antiviral response to Betanodavirus. rjptonline.org The binding energy for this interaction was reported as -6.20 Kcal/mol (Docking D) and -5.64 Kcal/mol (Docking B). rjptonline.org Such studies help to hypothesize how this compound might exert its antiviral effects by interacting with key viral or host proteins. These computational predictions provide a valuable foundation for further experimental validation. mdpi.com
Table 5: Computational Docking Studies of this compound
| Target Protein | Biological Relevance | Predicted Binding Energy (Kcal/mol) | Docking Software (if specified) | Reference |
| Human Protein Kinase CK2 | Cancer drug target | -5.9 | Not specified | researchgate.netresearchgate.net |
| Topoisomerase II A | Cancer drug target | 4.59 | Not specified | researchgate.netresearchgate.net |
| MX protein (of Lates calcarifer) | Antiviral response | -6.20 (D), -5.64 (B) | Not specified | rjptonline.org |
Future Research Directions for Dasyscyphin C
Elucidation of Comprehensive Biosynthetic Pathways
While the fungal origin of Dasyscyphin C from species like Dasyscyphus niveus is established, the intricate enzymatic steps orchestrating its formation remain largely uncharted territory. Future research must prioritize the complete elucidation of its biosynthetic pathway. This endeavor will likely involve a combination of genomic, transcriptomic, and metabolomic approaches to identify the gene clusters responsible for producing the core terpenoid scaffold and the subsequent tailoring enzymes that introduce specific functional groups. Most natural sesquiterpenoid quinones and quinols are believed to be derived from pathways mediated by polyketide synthase and terpenoid synthase. Identifying and characterizing these enzymes, such as cytochrome P450 monooxygenases, methyltransferases, and glycosyltransferases, will not only provide fundamental knowledge but also open avenues for engineered biosynthesis. nih.gov Techniques like heterologous expression of candidate genes in model organisms such as Saccharomyces cerevisiae or Aspergillus nidulans will be instrumental in confirming enzyme function. nih.gov Furthermore, chemoproteomics, utilizing activity-based probes, presents a powerful strategy to rapidly identify functional proteins that interact with biosynthetic intermediates, thereby accelerating the discovery of the complete pathway. frontiersin.org
Discovery of Novel Biological Targets and Mechanisms of Action
Initial studies have highlighted the cytotoxic properties of this compound against a range of human cancer cell lines, including HepG2, HeLa S3, U937, Colo-320, and Jurkat cells, with IC50 values in the low microgram per milliliter range. researchgate.net Additionally, antiviral activity against the fish nodavirus, grouper nervous necrosis virus (GNNV), has been reported. researchgate.net However, the precise molecular targets and the mechanisms through which this compound exerts these effects are not fully understood.
Future investigations should focus on identifying the specific cellular components that interact with this compound. This can be achieved through techniques such as affinity chromatography-mass spectrometry, where a modified this compound molecule is used to "pull out" its binding partners from cell lysates. Understanding these interactions is the first step in unraveling its mechanism of action. For its anticancer properties, research should explore whether this compound induces apoptosis, inhibits cell cycle progression, or disrupts key signaling pathways involved in cancer cell proliferation and survival. It is known that some sesquiterpenoid quinones induce Golgi vesiculation and fragmentation, which could be a potential area of investigation for this compound. For its antiviral activity, studies should aim to determine which stage of the viral life cycle is inhibited, be it entry, replication, or egress.
Development of Advanced Synthetic Routes and Analogues
The complex structure of this compound presents both a challenge and an opportunity for synthetic chemists. While total syntheses of related sesquiterpenoid quinols like Dasyscyphin E have been achieved, developing more efficient and scalable synthetic routes for this compound is a critical future direction. researchgate.net This would not only provide a reliable supply of the compound for further biological testing but also enable the creation of a library of structural analogues.
Advanced synthetic strategies could involve the development of novel cascade reactions to rapidly construct the core polycyclic framework. nih.gov Techniques like the Diels-Alder cycloaddition, which has been used in the synthesis of related compounds, could be further optimized. researchgate.net The development of stereoselective methods to control the compound's complex stereochemistry will also be crucial. nih.gov
Once efficient synthetic routes are established, the focus can shift to the targeted synthesis of analogues. By systematically modifying different parts of the this compound molecule, researchers can probe structure-activity relationships (SAR). For instance, altering the substituents on the quinone ring or modifying the terpenoid backbone could lead to analogues with enhanced potency, improved selectivity, or novel biological activities. This approach has been successful in optimizing the therapeutic properties of many natural products.
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—will be transformative for this compound research. nih.gov These high-throughput approaches provide a global view of the molecular changes occurring within a biological system in response to a stimulus, in this case, treatment with this compound.
Transcriptomics (e.g., RNA-Seq) can reveal which genes are up- or down-regulated in cancer cells or virus-infected cells upon exposure to the compound, offering clues about the pathways being affected. nih.gov Proteomics can identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function. nih.gov Metabolomics can analyze the global changes in small-molecule metabolites, offering insights into the metabolic reprogramming induced by this compound. mdpi.com
Integrating these multi-omics datasets can provide a comprehensive, systems-level understanding of the compound's mechanism of action. nih.govresearchgate.net For example, combining transcriptomic and proteomic data can help to construct detailed signaling pathways and regulatory networks that are perturbed by this compound. nih.gov This integrated approach can help to identify novel biomarkers for the compound's activity and uncover unexpected therapeutic applications. sapienzaeditorial.com Furthermore, applying these technologies to the producing organism, Dasyscyphus niveus, can aid in the aforementioned elucidation of its biosynthetic pathway.
Q & A
Q. How do this compound’s bioactivities compare to structurally related compounds like Dasyscyphins A, D, and E?
- Comparative Study Design :
- Parallel Assays : Test all compounds under identical conditions (cell lines, viral strains).
- Molecular Docking : Predict binding affinities to viral targets (e.g., RNA polymerase).
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability in ex vivo models .
Methodological Considerations
- Experimental Robustness : Include positive/negative controls (e.g., ribavirin for antiviral studies) and triplicate technical replicates .
- Data Transparency : Report raw data, instrument parameters (e.g., NMR frequencies), and statistical thresholds (e.g., p < 0.05) in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for cell line use and data management plans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
